![molecular formula C6H12ClNO2 B599675 Ethyl azetidine-2-carboxylate hydrochloride CAS No. 162698-21-7](/img/structure/B599675.png)
Ethyl azetidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.617 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of azetidines, including Ethyl azetidine-2-carboxylate hydrochloride, has been a subject of research. One method involves the Strecker-type reaction using TMSCN to afford C-2 substituted azetidine . Another method involves the enzymatic hydrolysis of L-azetidine-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl azetidine-2-carboxylate hydrochloride is determined by its molecular formula, C6H12ClNO2. Detailed structural analysis can be obtained through high-resolution crystal structures .Chemical Reactions Analysis
Ethyl azetidine-2-carboxylate hydrochloride can undergo enzymatic hydrolysis, a ring-opening reaction that detoxifies L-azetidine-2-carboxylate . This reaction is catalyzed by an L-AZC hydrolase from Novosphingobium sp. MBES04 .Scientific Research Applications
Synthesis of Functionalized Azetidines
Ethyl azetidine-2-carboxylate hydrochloride: is a valuable precursor in the synthesis of functionalized azetidines. The aza Paternò–Büchi reaction is a notable method that utilizes this compound for creating azetidines . This reaction is significant for its high regio- and stereoselectivity, which is crucial for the synthesis of complex natural products and pharmaceuticals.
Antibacterial Agents
The compound plays a critical role in the synthesis of β-lactam antibiotics , such as penicillins and cephalosporins . These antibiotics are vital in combating bacterial infections, and the development of new derivatives is a continuous effort to address antibiotic resistance.
Biological Activity
Azetidine derivatives, including those derived from ethyl azetidine-2-carboxylate hydrochloride, are studied for their biological activities. They are found in natural products and can exhibit gametocidal properties, which may have implications in agricultural research and development .
Safety and Hazards
Future Directions
Recent advances in the synthesis and reactivity of azetidines suggest that there is considerable interest in this field, with a focus on the most recent advances, trends, and future directions . The results of ongoing research will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .
Mechanism of Action
Target of Action
Ethyl azetidine-2-carboxylate hydrochloride, a derivative of L-azetidine-2-carboxylate (L-AZC), primarily targets proteins . It is quickly involved in proteins and can cause protein misfolding, disrupting the normal function of the protein .
Mode of Action
The compound interacts with its targets, the proteins, by getting quickly involved in them . This involvement leads to protein misfolding, which disrupts the normal function of the proteins . The hydrolysis on the ring opening of L-AZC has an effective practical detoxification function .
Biochemical Pathways
The compound affects the cyclic amino acid metabolism pathway . An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily, participates in this pathway . This enzyme has high substrate and stereospecificity for the hydrolysis of L-AZC .
Result of Action
The result of the compound’s action is the disruption of the normal function of proteins due to protein misfolding . This disruption can have significant effects at the molecular and cellular levels.
Action Environment
The action of Ethyl azetidine-2-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the presence of bacteria can lead to the biodegradation of L-AZC, as it can be used as the only carbon and nitrogen source by bacteria . This biodegradation has an effective practical detoxification function .
properties
IUPAC Name |
ethyl azetidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681043 |
Source
|
Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azetidine-2-carboxylate hydrochloride | |
CAS RN |
162698-21-7 |
Source
|
Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.